Methyl 7-azaindole-3-glyoxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 7-azaindole-3-glyoxylate and related derivatives often involves one-pot, multi-component reactions. For instance, a practical approach to the 7-azaindole framework has been developed through one-pot, three-component cyclocondensation involving N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds, leading to highly substituted 7-azaindole derivatives (Vilches-Herrera et al., 2012).
Molecular Structure Analysis
The molecular structure of methyl 7-azaindole-3-glyoxylate, similar to its azaindole counterparts, features an azaindole core that can participate in various bonding interactions. The crystal structures of 7-azaindole, for example, reveal tetrameric units associated via complementary N—H…N hydrogen bonds, indicating a propensity for forming structured aggregates (Dufour et al., 1990).
Chemical Reactions and Properties
Methyl 7-azaindole-3-glyoxylate undergoes various chemical reactions, highlighting its reactivity and versatility. Direct C-H arylation of N-methyl-7-azaindole at the C-2 position with arylboronic acids is an example of its chemical reactivity, allowing for the chemoselective synthesis of multiarylated 7-azaindole derivatives (Kannaboina et al., 2013). Additionally, cobalt(III)-catalyzed C-H amidation with dioxazolones generates 7-azaindole amidated derivatives, underscoring the compound's amenability to functional group modification (Sun et al., 2018).
Physical Properties Analysis
While specific studies on the physical properties of methyl 7-azaindole-3-glyoxylate are not directly cited, the physical properties of related 7-azaindole derivatives provide insight into their behavior. For instance, the synthesis and study of 7-methyl-4-azaindole, a structurally similar compound, offer valuable information on the physical properties and potential applications of azaindole derivatives (Subota et al., 2017).
Scientific Research Applications
1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis
- Summary of Application : Azaindoles are rare but extremely attractive for drug discovery programs. They can be obtained by diverse methods, including those involving metal-catalyzed reactions . This important core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .
- Methods of Application : Usually azaindoles are synthesized starting from aminopyridines followed by building up of the pyrrole ring . Metal-catalyzed cross-coupling reactions, constitute a very modern topic in organic synthesis, and are highly useful for the construction and derivation of these aminopyridine-containing heterocycles .
- Results or Outcomes : The paper highlights the diverse synthetic methodologies developed to date involving metal-catalyzed reaction to attain azaindoles and its functionalization .
2. Photoinitiators of Polymerization
- Summary of Application : The design of photoinitiators activable under low-light intensity is an active research field . In this field, a family of structures has been under-investigated at present, namely, glyoxylates .
- Methods of Application : The recent development of light-emitting diodes (LEDs) that are cheap, compact, lightweight, and energy-saving devices has discarded the historical UV irradiation setups that are expensive and energy-consuming devices .
- Results or Outcomes : The different works carried out in three years have evidenced that glyoxylates and related structures can be versatile for the design of Type I photoinitiators .
Safety And Hazards
Future Directions
Azaindoles, including “Methyl 7-azaindole-3-glyoxylate”, have attracted the medicinal chemistry community due to their enhancements in medicinal chemistry properties3. The development of synthetic pathways for the incorporation of azaindole structures into bioactive molecules may reveal bioactivities by expanding the chemical space toward unexplored biological applications4.
properties
IUPAC Name |
methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGPNHJNIRDJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421746 | |
Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-azaindole-3-glyoxylate | |
CAS RN |
357263-49-1 | |
Record name | Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=357263-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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